N-phenylmorpholine-3-carboxamide
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Overview
Description
N-phenylmorpholine-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a morpholine ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylmorpholine-3-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids with amines. This process can be facilitated by various catalysts and coupling reagents to activate the carboxylic acid and convert it into a more reactive intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-phenylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-phenylmorpholine-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-phenylmorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-phenylmorpholine-3-carboxamide include:
- N-phenylmorpholine-4-carboxamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the position of the carboxamide group on the morpholine ring.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-phenylmorpholine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-8-15-7-6-12-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
InChI Key |
KSMMUTZINCNMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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